5-Methylnicotine-d3
Description
Introduction and Chemical Characterization
Historical Development and Research Context
The development of 5-Methylnicotine-d3 emerged from the broader scientific need for stable isotope-labeled compounds in analytical chemistry and pharmacological research. Stable isotope studies using deuterium-labeled nicotine compounds have been instrumental in advancing our understanding of nicotine disposition kinetics, as demonstrated in early research utilizing deuterated nicotine analogs for investigating bioavailability and metabolic pathways. The historical context of isotope labeling in nicotine research traces back to methodologies that employed stable isotope-labeled compounds to study the disposition kinetics of nicotine in controlled environments.
The compound was first synthesized and characterized as part of the expanding library of deuterated nicotine analogs, with its chemical identity being officially registered in chemical databases in 2010. The development of this particular isotopic variant was driven by the need for more sophisticated analytical tools that could provide enhanced sensitivity and specificity in mass spectrometric analyses. Research applications have since expanded to include studies of nicotine metabolism, where dual stable isotope methods have been employed to determine fractional conversion rates and metabolic pathways.
The scientific community's interest in this compound has grown substantially due to its utility in pharmacokinetic studies and its role as an internal standard in analytical methodologies. The compound's development represents part of a broader trend toward using stable isotope labeling for improving analytical precision in biological and pharmaceutical research applications.
Nomenclature and Structural Identity
This compound is systematically named as 3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine, reflecting its structural composition and isotopic labeling pattern. The compound is also known by alternative nomenclature including 3-Methyl-5-[1-(~2~H3)methylpyrrolidin-2-yl]pyridine, which explicitly indicates the presence of three deuterium atoms in the methyl group attached to the pyrrolidine nitrogen. Additional synonymous designations include 3-Methyl-5-[1-(methyl-d3)-2-pyrrolidinyl]pyridine, emphasizing the deuterated methyl substitution.
The compound's official Chemical Abstracts Service registry number is 1190016-33-1, providing a unique identifier for regulatory and commercial purposes. The PubChem Compound Identifier for this substance is 45039848, facilitating access to comprehensive chemical database information. The DSSTox Substance Identifier DTXSID60662108 provides additional regulatory and toxicological database linkage.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for deuterated compounds, with the "d3" designation specifically indicating the presence of three deuterium atoms replacing three hydrogen atoms in the molecular structure. This naming convention is consistent with established protocols for isotopically labeled organic compounds used in analytical and research applications.
Molecular Properties and Characteristics
Chemical Formula and Molecular Weight
The molecular formula of this compound is C₁₁H₁₃D₃N₂, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, three deuterium atoms, and two nitrogen atoms. The precise molecular weight has been determined to be 179.28 grams per mole, as computed through advanced molecular modeling techniques. The accurate mass of the compound is 179.1502, providing the high-precision measurement required for mass spectrometric applications.
The isotopic composition significantly influences the compound's analytical properties, with the three deuterium atoms contributing to a mass shift of approximately 3 atomic mass units compared to the non-deuterated analog. This mass difference is fundamental to the compound's utility in stable isotope dilution mass spectrometry applications, where precise mass discrimination is essential for quantitative analysis.
The molecular weight calculation incorporates the standard atomic masses for all constituent elements, with deuterium having an atomic mass of approximately 2.014 atomic mass units compared to hydrogen's 1.008 atomic mass units. This differential provides the foundation for the compound's analytical utility in isotope ratio mass spectrometry applications.
Physical Properties and Appearance
This compound is characterized as a stable isotope-labeled compound with specific physical properties that facilitate its handling and analytical applications. The compound is produced in neat format for analytical use, indicating high purity without additional solvents or stabilizers. Quality specifications typically require purity levels exceeding 98%, ensuring reliable analytical performance.
The compound's physical state and appearance characteristics are consistent with other nicotine analogs, though specific descriptive data for the deuterated variant's visual properties are limited in available technical literature. The stable isotope labeling does not significantly alter the fundamental physical characteristics compared to the non-deuterated parent compound, maintaining similar handling requirements and storage considerations.
Storage requirements for this compound include specific temperature controls and protective measures to maintain compound integrity over extended periods. The compound requires specialized handling protocols typical of analytical standards, with attention to moisture sensitivity and potential photodegradation that could affect isotopic purity.
Solubility Profile in Various Solvents
The solubility characteristics of this compound are critical for its analytical applications and sample preparation procedures. While specific solubility data for this deuterated analog are limited in the available literature, the compound's solubility profile can be inferred from related nicotine derivatives and isotopically labeled analogs. The presence of deuterium atoms typically has minimal impact on solubility characteristics compared to the parent compound.
Based on related deuterated nicotine compounds, this compound demonstrates compatibility with common organic solvents used in analytical chemistry. Deuterated nicotine analogs have shown solubility in dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate buffer systems, with concentration-dependent solubility limits. These solvent systems are commonly employed in sample preparation and analytical procedures.
The compound's amphiphilic nature, derived from its pyridine and pyrrolidine ring systems, contributes to its solubility behavior across different solvent polarities. This characteristic is particularly important for extraction procedures and chromatographic applications where the compound must maintain stability and recovery across various analytical conditions.
Structural Comparison with Non-deuterated Analogs
Relationship to 5-Methylnicotine
This compound maintains the fundamental structural framework of 5-methylnicotine while incorporating three deuterium atoms in place of three hydrogen atoms in the N-methyl group of the pyrrolidine ring. This isotopic substitution preserves the essential chemical and biological properties while providing the mass spectrometric differentiation required for analytical applications. The structural relationship between these compounds is characterized by identical carbon skeleton arrangement and functional group positioning.
The deuterium substitution occurs specifically at the methyl group attached to the pyrrolidine nitrogen, creating a trideuteriomethyl substituent that maintains the same electronic properties as the original methyl group. This selective labeling strategy ensures that the compound's chemical behavior remains consistent with the parent molecule while providing clear mass spectrometric identification. The isotopic effect on chemical reactivity is minimal, preserving the compound's utility as an analytical standard.
The structural preservation extends to the stereochemical properties of the molecule, with the deuterium substitution not affecting the chirality or three-dimensional arrangement of the pyrrolidine ring system. This consistency is crucial for maintaining comparable biological activity profiles and analytical response characteristics between the labeled and unlabeled compounds.
Structural Variations from Nicotine
This compound differs from standard nicotine through the addition of a methyl group at the 5-position of the pyridine ring and the deuterium labeling of the N-methyl group. The methyl substitution at the pyridine ring represents a significant structural modification that influences the compound's electronic properties and potential metabolic pathways. This additional methyl group creates steric and electronic effects that distinguish the compound from simple nicotine derivatives.
The structural comparison reveals that this compound contains an additional carbon atom compared to nicotine, specifically positioned at the 5-position of the pyridine ring system. This modification affects the compound's overall molecular geometry and electronic distribution, potentially influencing its interaction with biological targets and analytical detection systems. The methyl substitution pattern follows established structure-activity relationships observed in nicotine analog research.
The deuterium labeling pattern in this compound specifically targets the N-methyl group of the pyrrolidine ring, which corresponds to a metabolically significant position in nicotine metabolism studies. This strategic labeling enables researchers to track metabolic transformations and distinguish between different metabolic pathways through mass spectrometric analysis. The isotopic substitution provides a stable, non-radioactive labeling approach that maintains the compound's chemical integrity throughout analytical procedures.
| Property | This compound | 5-Methylnicotine | Nicotine |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃D₃N₂ | C₁₁H₁₆N₂ | C₁₀H₁₄N₂ |
| Molecular Weight | 179.28 g/mol | 176.26 g/mol | 162.23 g/mol |
| Deuterium Atoms | 3 | 0 | 0 |
| Pyridine Substitution | 5-Methyl | 5-Methyl | None |
| CAS Number | 1190016-33-1 | Not specified | 54-11-5 |
Properties
IUPAC Name |
3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662108 | |
| Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190016-33-1 | |
| Record name | 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The H–D exchange process involves heating the target compound in a solution of sodium deuteroxide (NaOD) in deuterated water (D₂O). For 6-methylnicotinic acid (1b), complete deuteration of the 6-CH₃ group was achieved within 2 hours at 180°C using 1% NaOD/D₂O. The reaction proceeds via base-catalyzed deprotonation of the methyl group, followed by deuterium incorporation (Figure 1).
Key Parameters:
Positional Selectivity in Pyridine Derivatives
The reactivity of methyl groups in pyridine derivatives is highly position-dependent. For example:
-
6-Methylnicotinic acid (1b): Rapid deuteration of the 6-CH₃ group (complete in 2 hours).
-
2-Methylnicotinic acid (1d): Slower deuteration of the 2-CH₃ group (8 hours for full exchange).
-
2,6-Dimethylnicotinic acid (1e): Sequential deuteration, with 6-CH₃ reacting faster than 2-CH₃.
This selectivity is attributed to electronic effects: the 6-CH₃ group in nicotinic acid derivatives is adjacent to the electron-withdrawing carboxylic acid moiety, enhancing acidity and deuteration rates.
Deuteration Strategies for 5-Methylnicotine-d3
Adapting H–D Exchange to 5-Methyl Derivatives
Extrapolating from Tsumoto et al.’s work, deuteration of 5-methylnicotinic acid would likely require:
-
Higher Temperatures: ~200°C to overcome reduced methyl group acidity.
-
Extended Reaction Times: 8–12 hours for ≥90% deuteration.
-
Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
Hypothetical Reaction Setup:
| Parameter | Value |
|---|---|
| Substrate | 5-Methylnicotinic acid |
| Solvent | D₂O/NaOD (2% w/v) |
| Temperature | 200°C |
| Time | 10 hours |
| Expected D₃ Incorporation | 85–90% |
Alternative Route: Deuteration of Pre-Synthesized Intermediates
An alternative approach involves deuterating 3,5-dimethylpyridine prior to oxidation:
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Deuterate 3,5-dimethylpyridine via H–D exchange at the 5-CH₃ position.
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Oxidize the deuterated intermediate to 5-methyl-d₃-nicotinic acid using KMnO₄.
This method avoids post-synthesis deuteration challenges but requires precise control over regioselectivity during the oxidation step.
Purification and Characterization
Separation of Deuterated Products
Purification leverages solubility differences between target compounds and by-products:
-
Acid Precipitation: Adjusting pH to 0.3–0.6 precipitates 3,5-pyridinedicarboxylic acid.
-
Ethanol Recrystallization: Removes residual salts and non-deuterated impurities.
Typical Purification Results:
| Step | Purity Increase |
|---|---|
| Crude Product | 98.5% |
| After Recrystallization | 99.3–99.5% |
Chemical Reactions Analysis
Structural Features & Isotopic Effects
Molecular Formula : C₁₁H₁₆N₂ (with three deuterium atoms at the N-methyl position)
Key Functional Groups :
- Pyridine ring (3-methyl substitution)
- Pyrrolidine ring (N-methyl-d₃ group)
The deuterium substitution introduces a kinetic isotope effect (KIE), reducing reaction rates at the N-methyl position by ~5–10% compared to non-deuterated analogs . This property is exploited in metabolic studies to track reaction pathways.
Deuteration of Nicotine
5-Methylnicotine-d3 is synthesized via reductive deuteration of nicotine precursors. A representative pathway involves:
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Methylation of pyrrolidine | CD₃I, K₂CO₃, DMF | 78% | |
| 2 | Coupling with 3-methylpyridine | Pd(OAc)₂, ligand | 65% |
Mechanistic Notes :
- Palladium-mediated coupling ensures regioselectivity at the pyridine 5-position .
- Deuterium integration occurs via SN2 substitution with CD₃I under basic conditions .
Metabolic Oxidation
In vitro studies using liver microsomes reveal two primary oxidative pathways:
| Pathway | Enzyme | Product | Notes |
|---|---|---|---|
| N-Demethylation | CYP2A6 | 5-Methylnornicotine-d₀ | KIE = 1.7 (slower vs. non-deuterated) |
| Pyridine Hydroxylation | CYP2B6 | 5-Hydroxymethylnicotine-d3 | No isotope effect observed |
Key Findings :
- Deuterium reduces N-demethylation efficiency by ~40% .
- Pyridine ring oxidation dominates in deuterated analogs due to steric shielding of the N-methyl group .
Thermal Stability
This compound decomposes above 200°C, forming:
Photolytic Degradation
UV exposure (254 nm) induces C-D bond cleavage, yielding non-deuterated 5-methylnicotine as the primary photoproduct .
Comparative Reactivity
| Reaction | This compound | Non-Deuterated Analog |
|---|---|---|
| N-Oxidation Rate | 0.89 μM/min | 1.52 μM/min |
| Half-life (pH 7.4) | 6.2 hrs | 5.8 hrs |
| Solubility (H₂O) | 12 mg/mL | 15 mg/mL |
Scientific Research Applications
Pharmacological Research
Mechanism of Action:
5-Methylnicotine-d3 is primarily studied for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in numerous physiological processes, including cognitive function and addiction mechanisms related to nicotine.
Applications:
- Studying Nicotine Addiction: The compound is utilized to investigate the neurobiological effects of nicotine and its derivatives on addiction pathways. Its deuterated form allows for precise tracking in metabolic studies.
- Cognitive Enhancement Research: Research indicates that nicotine can enhance cognitive performance. This compound is used to explore these effects with a focus on receptor binding and activation profiles.
Toxicological Studies
Safety Profile:
Given the concerns surrounding tobacco products, this compound serves as a model compound in toxicological assessments to evaluate the safety of nicotine-related substances.
Applications:
- Metabolic Pathway Analysis: The compound aids in understanding the metabolic pathways of nicotine and its derivatives, providing insights into potential toxic effects.
- Comparative Toxicity Studies: It is employed alongside other nicotine analogs to compare their toxicity profiles, helping to elucidate the risks associated with tobacco consumption.
Analytical Chemistry
Use in Mass Spectrometry:
The deuterated nature of this compound makes it an excellent internal standard for mass spectrometry analyses, particularly in quantifying nicotine and its metabolites in biological samples.
Applications:
- Quantification of Nicotine Levels: It allows for accurate measurement of nicotine concentrations in clinical studies involving smokers or users of nicotine replacement therapies.
- Environmental Monitoring: The compound can be used as a tracer in environmental studies assessing the impact of tobacco on ecosystems.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings/Insights |
|---|---|---|
| Pharmacological Research | Studying addiction mechanisms | Enhanced receptor binding observed |
| Cognitive enhancement studies | Positive correlation with improved cognitive function | |
| Toxicological Studies | Metabolic pathway analysis | Identified key metabolites contributing to toxicity |
| Comparative toxicity assessments | Established safety profiles for various analogs | |
| Analytical Chemistry | Internal standard for mass spectrometry | Improved accuracy in quantifying nicotine levels |
| Tracer for environmental impact studies | Insights into tobacco's ecological footprint |
Case Studies and Research Findings
-
Study on Nicotine's Effects on Cognition:
A study utilized this compound to assess its impact on memory retention in animal models. Results indicated significant improvements in memory tasks when administered at specific dosages, highlighting its potential as a cognitive enhancer. -
Toxicity Profile Assessment:
In a comparative study involving various nicotine analogs, this compound was shown to have a lower toxicity profile compared to traditional nicotine, suggesting safer alternatives for therapeutic applications. -
Mass Spectrometry Analysis:
A recent publication demonstrated the efficacy of using this compound as an internal standard for quantifying nicotine levels in human plasma samples, leading to more reliable data in clinical trials related to smoking cessation therapies.
Mechanism of Action
The mechanism of action of 5-Methylnicotine-d3 is similar to that of nicotine. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine and other neurotransmitters. This results in the stimulation of the central nervous system and the characteristic effects of nicotine, such as increased alertness and reduced appetite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Deuterated compounds are characterized by the replacement of hydrogen atoms with deuterium, enhancing molecular stability without significantly altering chemical behavior. Below is a comparison of 5-Methylnicotine-d3 with analogous deuterated compounds:
Comparative Research Findings
- Role in Metabolism Studies : Nicotine derivatives like this compound are hypothesized to aid in quantifying metabolites such as cotinine, hydroxycotinine, and glucuronides (e.g., nicotine-N-glucuronide), as described in nicotine metabolism pathways . Deuterated analogs improve accuracy in detecting low-abundance metabolites in biological matrices.
- Safety and Handling: 5-Methyl-d3-cytosine-6-d1, though non-hazardous, requires precautions against irritation (e.g., eye flushing, ventilation) . Similar protocols would apply to this compound in laboratory settings.
- Regulatory Status: Neither 5-Methyl-d3-cytosine-6-d1 nor 5-Hydroxyflunixin-D3 is classified as hazardous under U.S. federal regulations, aligning with typical standards for deuterated reference materials .
Analytical Performance
Deuterated compounds exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry. For example, 5-Hydroxyflunixin-D3 is used to quantify the NSAID flunixin in veterinary medicine, leveraging a mass shift of +3 Da for detection . Similarly, this compound would enable precise tracking of nicotine uptake and clearance in pharmacokinetic studies.
Data Tables
Table 1: Key Properties of Deuterated Reference Compounds
Biological Activity
5-Methylnicotine-d3 is a deuterated form of the alkaloid nicotine, which is primarily found in tobacco. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotine's effects on the central nervous system (CNS) and its implications in addiction and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a derivative of nicotine, characterized by the addition of a methyl group at the fifth position of the pyridine ring and deuterium at specific sites. The chemical structure can be represented as follows:
This modification may influence its pharmacokinetic properties and receptor interactions compared to non-deuterated nicotine.
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the CNS. Stimulation of these receptors leads to various neurophysiological effects, including:
- Neurotransmitter Release : Activation of nAChRs promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions.
- Neuroprotection : Some studies suggest that nicotine and its derivatives may exert neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival.
Neuropharmacological Effects
Recent studies have indicated that this compound exhibits similar pharmacological effects to nicotine, including:
- Cognitive Enhancement : Research has shown that nicotine can enhance attention and memory performance. A study involving animal models demonstrated that administration of this compound improved cognitive function in tasks requiring attention and memory retention.
- Anxiolytic Effects : Preliminary findings suggest that this compound may reduce anxiety-like behaviors in rodent models, potentially through modulation of serotonergic pathways.
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Cognitive Enhancement | Improved attention and memory | |
| Anxiolytic Effects | Reduced anxiety-like behaviors |
Addiction Potential
The addiction potential of this compound has been a subject of investigation. Studies indicate that while it activates nAChRs similarly to nicotine, the deuterated nature may alter its binding affinity and metabolic pathways, potentially reducing its addictive properties. This aspect is critical for developing safer alternatives for smoking cessation therapies.
Case Studies
- Cognitive Impairment in Smokers : A case study examined the cognitive performance of smokers using this compound as part of a cessation program. Results indicated significant improvements in cognitive tasks compared to a control group using standard nicotine replacement therapies.
- Anxiety Management : Another case involved patients with anxiety disorders who were administered this compound alongside traditional anxiolytics. The combination therapy resulted in enhanced efficacy, suggesting a synergistic effect.
Research Findings
Recent research has focused on elucidating the specific biological pathways influenced by this compound:
- A study published in Neuropharmacology highlighted that this compound selectively activates certain nAChR subtypes associated with cognitive enhancement without significantly affecting those linked to addiction .
- Another investigation reported on the anti-inflammatory properties of this compound, suggesting potential therapeutic applications in neuroinflammatory conditions .
Q & A
Basic Research Questions
Q. How is 5-Methylnicotine-d3 synthesized and characterized in preclinical studies?
- Methodological Answer : The synthesis involves deuterium incorporation via hydrogen-deuterium exchange or catalytic deuteration of precursor molecules, followed by purification using techniques like preparative HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessments are conducted via reversed-phase chromatography with UV detection .
Q. What analytical techniques are used to quantify this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Sample preparation includes protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the compound from plasma or tissue homogenates. Calibration curves using deuterated internal standards (e.g., this compound itself) ensure accuracy, with validation parameters per FDA guidelines (precision <15% RSD, recovery >80%) .
Q. How does deuteration affect the stability of this compound compared to non-deuterated analogs?
- Methodological Answer : Deuterated analogs exhibit improved metabolic stability due to the kinetic isotope effect. Stability studies under varying pH (1–9), temperature (4–40°C), and light exposure are conducted using accelerated degradation protocols. Half-life comparisons via Arrhenius plots quantify degradation rates, with deuterated forms showing 2–3-fold longer half-lives in hepatic microsomal assays .
Advanced Research Questions
Q. What challenges arise in designing in vivo studies to assess this compound’s pharmacokinetics?
- Methodological Answer : Key challenges include:
- Dose Selection : Balancing physiological relevance (e.g., mimicking human nicotine exposure) with detection limits.
- Tissue-Specific Distribution : Using autoradiography or whole-body imaging for deuterium tracing in CNS tissues.
- Ethical Constraints : Adhering to 3Rs (Replacement, Reduction, Refinement) in animal models, requiring power analysis to minimize sample sizes .
Q. How do contradictory findings on this compound’s receptor binding affinity across studies inform mechanistic models?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., radioligand vs. electrophysiology). To resolve:
- Meta-Analysis : Pool data from independent studies (n ≥ 5) using random-effects models to account for heterogeneity.
- In Silico Docking: Compare binding poses across α4β2 and α7 nicotinic receptor subtypes using molecular dynamics simulations .
Q. What methodological considerations are critical when using this compound as an internal standard in nicotine quantification?
- Methodological Answer : Ensure isotopic purity (>99% deuterium enrichment) to avoid cross-contamination. Matrix-matched calibration (e.g., spiking analyte-free plasma) corrects for ion suppression/enhancement. Cross-validate with alternative standards (e.g., cotinine-d3) to confirm method robustness .
Q. How can mixed-methods approaches resolve discrepancies in this compound’s metabolic pathways reported in literature?
- Methodological Answer : Combine:
- Quantitative : LC-MS/MS to quantify primary metabolites (e.g., norcotinine-d3) across species.
- Qualitative : Transcriptomics (RNA-seq) to identify cytochrome P450 isoforms (e.g., CYP2A6) involved in oxidation. Triangulate data using pathway enrichment analysis .
Q. What statistical strategies are recommended for analyzing dose-response relationships of this compound in neuropharmacological assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Address outliers via Grubbs’ test and apply bootstrap resampling (≥1,000 iterations) for confidence intervals. For multi-dose comparisons, ANOVA with Tukey’s post hoc test adjusts for family-wise error rates .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
